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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)benzaldehyde

Cat. No.: B1330902

CAS Number: 69770-20-3

For correspondence: This document is a comprehensive guide intended for researchers,
scientists, and professionals in drug development.

Abstract

This whitepaper provides a detailed technical overview of 3-(4-Chlorophenoxy)benzaldehyde
(CAS No. 69770-20-3), a key intermediate in the synthesis of various biologically active
molecules. The document covers its physicochemical properties, spectroscopic data, synthesis
methodologies, and significant applications in medicinal chemistry, particularly as a precursor
for Fatty Acid Amide Hydrolase (FAAH) inhibitors and potential anti-cancer agents. Detailed
experimental protocols, data tables, and diagrams of synthetic and biological pathways are
included to support advanced research and development.

Introduction

3-(4-Chlorophenoxy)benzaldehyde is an aromatic ether and aldehyde that serves as a
versatile building block in organic synthesis. Its structure, featuring a diaryl ether linkage,
combines the reactivity of a benzaldehyde moiety with the physicochemical properties imparted
by the chlorophenoxy group. This unique combination makes it a valuable precursor for
creating complex molecules with therapeutic potential. Notably, it is a key starting material for a
class of carbamate-based inhibitors targeting Fatty Acid Amide Hydrolase (FAAH), an enzyme
implicated in pain, inflammation, and neurological disorders. Furthermore, the benzaldehyde
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scaffold is associated with anti-tumor properties, suggesting another avenue of investigation for

its derivatives.

Physicochemical and Spectroscopic Data

The fundamental properties of 3-(4-Chlorophenoxy)benzaldehyde are summarized below,

providing essential data for its handling, characterization, and use in chemical reactions.

Chemical and Physical Properties

Property Value Reference(s)

CAS Number 69770-20-3 [1]

Molecular Formula C13H9CIO2 [1]

Molecular Weight 232.66 g/mol [1]
3-(4-

IUPAC Name [1]
chlorophenoxy)benzaldehyde
m-(p-
Chlorophenoxy)benzaldehyde,

Synonyms [1]
Benzaldehyde, 3-(4-
chlorophenoxy)-

Appearance Clear, slightly yellow liquid

Boiling Point 125 °C @ 0.1 mmHg

Density 1.213 g/mL at 25 °C

Refractive Index

n20/D 1.608

Flash Point

> 110 °C (> 230 °F)

Spectroscopic Data

While a complete, published set of assigned spectral data is not readily available, the expected

spectroscopic characteristics can be inferred from the known effects of its constituent functional

groups. The following tables provide predicted and typical values for NMR and IR

spectroscopy.

© 2025 BenchChem. All rights reserved. 2/11

Tech Support


https://www.benchchem.com/product/b1330902?utm_src=pdf-body
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Table 2.2.1: Predicted *H and 33C NMR Chemical Shifts

Note: These are estimated values based on analogous structures. Actual experimental values

may vary.

1H NMR (CDCls) Predicted & (ppm) Multiplicity Assignment
Aldehyde H ~9.95 Singlet -CHO
Aromatic H ~7.8-7.0 Multiplet Ar-H

13C NMR (CDClI5) Predicted & (ppm) Assignment
Carbonyl C ~191 C=0

Aromatic C ~160-118 Ar-C

Table 2.2.2: Characteristic Infrared (IR) Absorption Bands
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Wavenumber (cm~1)  Intensity Vibration Functional Group
~3080-3030 Medium C-H Stretch Aromatic C-H
. C-H Stretch (Fermi
~2820, ~2720 Medium Aldehyde C-H
doublet)
~1705-1685 Strong C=0 Stretch Aromatic Aldehyde
~1600-1475 Medium-Strong C=C Stretch Aromatic Ring
Aryl Ether
~1250-1200 Strong C-O-C Stretch )
(asymmetric)
~1100-1000 Medium C-O-C Stretch Aryl Ether (symmetric)
C-H Bend (out-of- ] ) ]
~850-800 Strong 1,4-disubstituted ring
plane)

C-H Bend (out-of- ] ) ]
~780-740 Strong 1,3-disubstituted ring
plane)

~750-700 Strong C-CI Stretch Aryl Halide

Synthesis and Experimental Protocols

The primary method for synthesizing 3-(4-Chlorophenoxy)benzaldehyde is the Ullmann
condensation, a copper-catalyzed reaction that forms a diaryl ether bond between an aryl
halide and a phenol.

General Synthesis Workflow: Ullmann Condensation

The synthesis involves the coupling of 3-hydroxybenzaldehyde with 1-chloro-4-iodobenzene (or
a similarly activated aryl halide) in the presence of a copper catalyst and a base.
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Caption: General workflow for the Ulimann synthesis of 3-(4-Chlorophenoxy)benzaldehyde.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for Ullmann ether synthesis. Researchers
should optimize conditions for their specific setup.

Materials:

3-Hydroxybenzaldehyde (1.0 eq)

1-Chloro-4-iodobenzene (1.1 eq)

Copper(l) lodide (Cul) (0.1 eq)

Potassium Carbonate (K2COs), anhydrous (2.0 eq)
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e Anhydrous N,N-Dimethylformamide (DMF)
Procedure:

o To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser,
and nitrogen inlet, add 3-hydroxybenzaldehyde, 1-chloro-4-iodobenzene, copper(l) iodide,
and potassium carbonate.

o Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert
atmosphere.

¢ Add anhydrous DMF via syringe.
e Heat the reaction mixture to 120-140 °C with vigorous stirring.

» Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically
complete within 12-24 hours.

e Upon completion, cool the mixture to room temperature and dilute with water.
» Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
o Combine the organic layers and wash with water, followed by brine.

o Dry the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and concentrate the
solvent under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel, eluting with a
hexane/ethyl acetate gradient, to yield 3-(4-Chlorophenoxy)benzaldehyde as a clear,
slightly yellow liquid.

Applications in Drug Development
Precursor for Fatty Acid Amide Hydrolase (FAAH)
Inhibitors

FAAH is a serine hydrolase that degrades endocannabinoids like anandamide. Inhibiting FAAH
increases endogenous anandamide levels, producing analgesic, anxiolytic, and anti-
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inflammatory effects with a potentially lower side effect profile than direct cannabinoid receptor
agonists. O-aryl carbamates are a major class of irreversible FAAH inhibitors, and 3-(4-
Chlorophenoxy)benzaldehyde is a precursor to the corresponding phenol required for their

synthesis.
4.1.1. Synthesis of a Carbamate FAAH Inhibitor (General Protocol)

The aldehyde must first be converted to a phenol, typically via a Baeyer-Villiger oxidation,
before reaction with an isocyanate to form the carbamate.

(3-(4-ChIorophenoxy)benzaldehyde)

Baeyer-Villiger Oxidation
(e.g., m-CPBA)

Hydrolysis
(e.g., NaOH)

e Alkyl/Aryl Isocyanate
(3 (4 Chlorophenoxy)phenoD ( (R-N=C=0) )

Carbamoylation

O-Aryl Carbamate
(FAAH Inhibitor)

Click to download full resolution via product page

Caption: Synthetic pathway from 3-(4-Chlorophenoxy)benzaldehyde to an O-Aryl Carbamate
FAAH inhibitor.
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4.1.2. Mechanism of FAAH Inhibition by O-Aryl Carbamates

O-aryl carbamates act as mechanism-based irreversible inhibitors. They covalently modify the
catalytic serine residue (Ser241) in the FAAH active site, rendering the enzyme inactive.

FAAH Active Site

Ser217 / Lys142
(Catalytic Dyad)
Ser241-OH
(Catalytic Nucleophile) Carbamoylated FAAH
{ (Inactive Enzyme)

_____________________________
S i Tetrahedral Intermediate/i>

[EFNIRSETEMETR) —Htrcteo phiticAttack > -
ACO-CO-NHR Collapse Phenol Leaving Group
(Ar-OH)

Click to download full resolution via product page

Caption: Covalent modification of FAAH's catalytic serine by an O-Aryl Carbamate inhibitor.

Potential as an Anti-Cancer Agent Scaffold

Benzaldehyde and its derivatives have been investigated for anti-tumor activity. While the
specific mechanism for 3-(4-Chlorophenoxy)benzaldehyde is not fully elucidated, research
on the parent compound suggests a plausible pathway involving the inhibition of protein-protein
interactions crucial for cancer cell survival and treatment resistance.

4.2.1. Postulated Anti-Tumor Signaling Pathway

Benzaldehyde has been shown to target the scaffolding protein 14-3-3¢, preventing its
interaction with phosphorylated histone H3 (H3S28ph). This disruption inhibits the expression
of genes related to epithelial-mesenchymal transition (EMT) and stemness, potentially
overcoming treatment resistance.
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Caption: Postulated mechanism of anti-tumor activity via inhibition of the 14-3-3( pathway.

Safety and Handling

3-(4-Chlorophenoxy)benzaldehyde is a chemical that requires careful handling in a
laboratory setting.
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e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

e Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid
inhalation of vapors and contact with skin and eyes.

o Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

3-(4-Chlorophenoxy)benzaldehyde is a chemical intermediate of significant value to the fields
of medicinal chemistry and drug development. Its straightforward synthesis via Ullmann
condensation and its utility as a scaffold for potent FAAH inhibitors and potential anti-cancer
agents make it a compound of high interest. This guide has provided a comprehensive
summary of its properties, synthesis, and biological relevance, offering a foundational resource
for researchers aiming to leverage this molecule in the design and discovery of novel
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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